molecular formula C9H13NO3S B1408145 4-hydroxy-N,2,6-trimethylbenzenesulfonamide CAS No. 1704069-05-5

4-hydroxy-N,2,6-trimethylbenzenesulfonamide

Cat. No. B1408145
CAS RN: 1704069-05-5
M. Wt: 215.27 g/mol
InChI Key: CZHQRBMMOIEIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-hydroxy-N,2,6-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 g/mol . This compound is solid in its physical form .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Bioactivity Studies

A series of compounds including 4-hydroxy-N,2,6-trimethylbenzenesulfonamide derivatives was synthesized and assessed for their bioactivity. Notably, the 4-hydroxy derivatives demonstrated significant cytotoxic activities, suggesting potential for further anti-tumor activity studies. Moreover, these sulfonamides were potent inhibitors of human cytosolic isoforms hCA I and II, marking their relevance in enzyme inhibition studies (Gul et al., 2016).

Antimicrobial Properties

A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide compound, synthesized through optimized reactions, demonstrated significant antimicrobial activity against various bacterial strains and fungal spores. This compound, along with its derivatives, presented higher antimicrobial potency compared to its parent compounds, highlighting the potential for developing new antimicrobial agents (Vanparia et al., 2010).

Photodynamic Therapy Applications

New derivatives of this compound exhibited promising properties as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The compounds showcased high singlet oxygen quantum yield and favorable photophysical and photochemical properties, crucial for Type II mechanisms in PDT (Pişkin et al., 2020).

Anticancer Agent Development

Aminothiazole-paeonol derivatives, incorporating this compound, were synthesized and evaluated for their anticancer effects on various cancer cell lines. Some derivatives showed potent inhibitory activities, especially against human gastric and colorectal adenocarcinoma cell lines, suggesting these compounds as promising leads for developing new anticancer agents (Tsai et al., 2016).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and may be flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

properties

IUPAC Name

4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-8(11)5-7(2)9(6)14(12,13)10-3/h4-5,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHQRBMMOIEIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248469
Record name Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704069-05-5
Record name Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-hydroxy-N,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 2
4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 4
4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 5
4-hydroxy-N,2,6-trimethylbenzenesulfonamide
Reactant of Route 6
4-hydroxy-N,2,6-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.